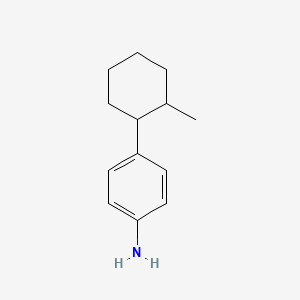
4-(2-Methylcyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 2-methylcyclohexyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(2-Methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Conditions for electrophilic aromatic substitution often involve the use of sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
4-(2-Methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-Methylaniline: This compound is similar in structure but has a methyl group attached to the nitrogen atom.
Cyclohexylamine: Another related compound where the aniline ring is replaced with a cyclohexyl group
Uniqueness: 4-(2-Methylcyclohexyl)aniline is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h6-10,13H,2-5,14H2,1H3 |
Clave InChI |
UXTKXLJCYGHBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


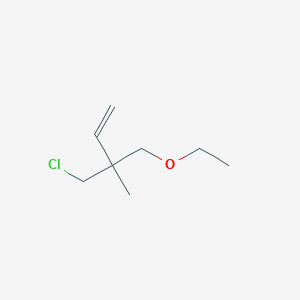
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
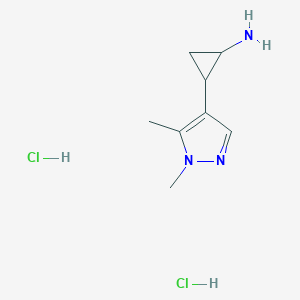
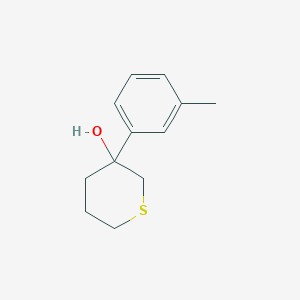
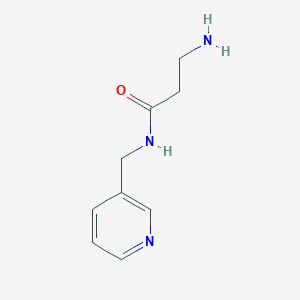
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
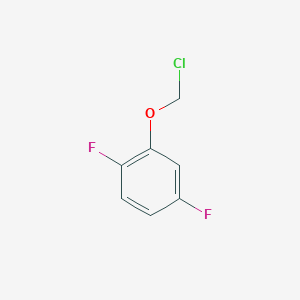
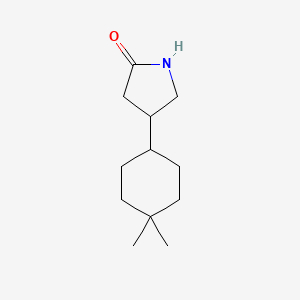
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
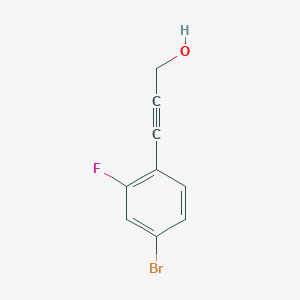
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
